1-Boc-2-(L-leucyl)hydrazine TFA Salt
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Overview
Description
It is characterized by its empirical formula C16H22F3N3O5 and a molecular weight of 393.36 . This compound is often utilized in research and development settings, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-LEU-NHNH-Z TFA typically involves the protection of the amino group of L-leucine, followed by the formation of a hydrazide derivative. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a benzyloxycarbonyl (Z) group.
Formation of Hydrazide: The protected L-leucine is then reacted with hydrazine to form the hydrazide derivative.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the hydrazide derivative with trifluoroacetic acid.
Industrial Production Methods
Industrial production of H-LEU-NHNH-Z TFA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-LEU-NHNH-Z TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various peptide derivatives, amines, and substituted hydrazides .
Scientific Research Applications
H-LEU-NHNH-Z TFA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: H-LEU-NHNH-Z TFA is used in the production of peptide-based materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of H-LEU-NHNH-Z TFA involves its role as a peptide synthesis reagent. It acts by protecting the amino group of L-leucine, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and proteins, facilitating the synthesis of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxycarbonyl)-L-alanyl hydrazide trifluoroacetate
- N-(benzyloxycarbonyl)-L-valyl hydrazide trifluoroacetate
- N-(benzyloxycarbonyl)-L-isoleucyl hydrazide trifluoroacetate
Uniqueness
H-LEU-NHNH-Z TFA is unique due to its specific structure, which includes the L-leucine residue. This structure imparts distinct properties, such as its reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C16H22F3N3O5 |
---|---|
Molecular Weight |
393.36 g/mol |
IUPAC Name |
benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |
InChI Key |
KUOXFVJOMSSDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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